Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C12H20F2N2O2 and a molecular weight of 262.30 g/mol . This compound is characterized by the presence of a tert-butyl group, a difluoropyrrolidine moiety, and an azetidine ring, making it a unique and versatile molecule in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl azetidine-1-carboxylate with 3,3-difluoropyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The difluoropyrrolidine moiety can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while oxidation can produce difluoropyrrolidine oxides .
Scientific Research Applications
Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The difluoropyrrolidine moiety can bind to enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate: Similar structure but with a piperidine ring instead of a difluoropyrrolidine moiety.
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Contains a piperidine ring with a difluoro substitution and an oxo group.
Uniqueness
Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate is unique due to the presence of both the difluoropyrrolidine and azetidine rings, which confer distinct chemical and biological properties. The difluoropyrrolidine moiety enhances the compound’s stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O2/c1-11(2,3)18-10(17)16-6-9(7-16)15-5-4-12(13,14)8-15/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSMXSJXCVDXDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC(C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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